molecular formula C15H15FN2O4S B2383723 5-(cyclopropylsulfamoyl)-N-[(4-fluorophenyl)methyl]furan-2-carboxamide CAS No. 1170804-94-0

5-(cyclopropylsulfamoyl)-N-[(4-fluorophenyl)methyl]furan-2-carboxamide

Cat. No.: B2383723
CAS No.: 1170804-94-0
M. Wt: 338.35
InChI Key: AYOYLRLFVJAXEF-UHFFFAOYSA-N
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Description

5-(cyclopropylsulfamoyl)-N-[(4-fluorophenyl)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclopropylsulfamoyl)-N-[(4-fluorophenyl)methyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the furan ring with a suitable amine, such as 4-fluorobenzylamine, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group or the furan ring, potentially leading to alcohols or amines.

    Substitution: The aromatic ring and the furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(cyclopropylsulfamoyl)-N-[(4-fluorophenyl)methyl]furan-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(N-cyclopropylsulfamoyl)-N-(4-chlorobenzyl)furan-2-carboxamide
  • 5-(N-cyclopropylsulfamoyl)-N-(4-methylbenzyl)furan-2-carboxamide
  • 5-(N-cyclopropylsulfamoyl)-N-(4-nitrobenzyl)furan-2-carboxamide

Uniqueness

The uniqueness of 5-(cyclopropylsulfamoyl)-N-[(4-fluorophenyl)methyl]furan-2-carboxamide lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the fluorobenzyl group, for example, may enhance its lipophilicity and metabolic stability compared to other similar compounds.

Properties

IUPAC Name

5-(cyclopropylsulfamoyl)-N-[(4-fluorophenyl)methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S/c16-11-3-1-10(2-4-11)9-17-15(19)13-7-8-14(22-13)23(20,21)18-12-5-6-12/h1-4,7-8,12,18H,5-6,9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOYLRLFVJAXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(O2)C(=O)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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